molecular formula C16H14N2O3S B2441249 5-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide CAS No. 2380059-90-3

5-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide

Cat. No.: B2441249
CAS No.: 2380059-90-3
M. Wt: 314.36
InChI Key: AXHFVHULULUFRP-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide is a synthetic small molecule featuring an isoxazole core, a heterocyclic scaffold of significant interest in medicinal chemistry due to its wide spectrum of potential biological activities. Isoxazole derivatives are recognized as privileged structures in drug discovery and have been investigated for their antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties . The specific substitution pattern on this compound—combining a cyclopropyl group on the isoxazole ring with a furan-thiophene methyl carboxamide moiety—suggests it is designed for advanced research applications, potentially including high-throughput screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules. The structural motifs present in this compound, namely the isoxazole, furan, and thiophene rings, are commonly explored in the design of pharmacologically active agents. The isoxazole ring, in particular, is a versatile scaffold that can act as a bioisostere for various endogenous molecules, allowing researchers to develop compounds that can interact with a diverse range of enzymatic targets . The presence of the furan and thiophene heterocycles further enhances the potential for π-stacking interactions and hydrogen bonding with biological targets, making this compound a valuable tool for probing protein-ligand interactions . Its carefully designed structure indicates potential application in programs targeting enzyme inhibition, such as protein kinases or microbial enzymes, given the documented activities of similar derivatives . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

5-cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c19-16(14-6-15(21-18-14)10-1-2-10)17-7-13-5-12(9-22-13)11-3-4-20-8-11/h3-6,8-10H,1-2,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHFVHULULUFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3=CC(=CS3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

5-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop innovative materials.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties: Preliminary studies suggest effectiveness against various bacteria, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity: Investigations into its anticancer properties are ongoing, focusing on its ability to inhibit tumor cell growth through specific molecular interactions .

Medicine

The therapeutic potential of this compound is being explored in various contexts:

  • Drug Development: It is being investigated as a drug candidate for diseases such as cancer and bacterial infections. The mechanism of action involves binding to specific enzymes or receptors, modulating their activity to produce desired biological effects .

Industry

In industrial applications, the compound is utilized in developing new materials with unique properties. Its structural characteristics make it suitable for various formulations in pharmaceuticals and specialty chemicals.

Case Studies

Several case studies highlight the biological activities of this compound:

Study TitleObjectiveFindingsYear
Antimicrobial Activity AssessmentEvaluate efficacy against Gram-positive and Gram-negative bacteriaSignificant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL)2024
Anticancer Activity EvaluationAssess cytotoxic effects on human breast cancer cells (MCF-7)Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours)2023
Anti-inflammatory Properties StudyInvestigate effects on LPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels by approximately 50% compared to controls2025

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide is unique due to its combination of cyclopropyl, furan, thiophene, and oxazole moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

5-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide is a synthetic compound with a unique chemical structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C16_{16}H14_{14}N2_{2}O3_{3}S
  • Molecular Weight : 314.4 g/mol
  • CAS Number : 2380059-90-3

Biological Activity Overview

Research indicates that compounds containing oxazole and thiophene rings exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound are still under investigation, but related compounds have shown promising results.

Antimicrobial Activity

A study on similar oxazole derivatives demonstrated significant antimicrobial activity against various pathogens. For instance, derivatives of 1,3,4-oxadiazole have shown effectiveness against Mycobacterium bovis and other bacterial strains. The mechanism often involves inhibition of critical enzymes involved in cell wall synthesis and metabolic pathways .

Anticancer Potential

Compounds with oxazole moieties have been evaluated for anticancer properties. In vitro studies have shown that such compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies and Research Findings

  • Antiviral Activity : Research on related compounds has indicated antiviral properties against viruses like vaccinia. The mechanism typically involves interference with viral replication processes .
  • Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators in vitro. This suggests potential therapeutic applications in inflammatory diseases .
  • Structure-Activity Relationship (SAR) : Studies indicate that modifications to the thiophene and oxazole rings can enhance biological activity. For example, substituents on the thiophene ring significantly affect the compound's potency against specific targets .

Data Tables

PropertyValue
Molecular FormulaC16_{16}H14_{14}N2_{2}O3_{3}S
Molecular Weight314.4 g/mol
CAS Number2380059-90-3
Antimicrobial ActivitySignificant against M. bovis
Anticancer ActivityInduces apoptosis
Anti-inflammatory PotentialInhibits pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What experimental strategies are recommended to optimize the synthetic yield of 5-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide?

  • Methodology :

  • Reaction Solvent and Temperature : Use ethanol or DMSO as solvents under reflux conditions (90–100°C) to enhance reaction efficiency, as demonstrated in analogous oxazole-thiophene syntheses .
  • Precursor Functionalization : Introduce cyclopropane and furan-thiophene moieties sequentially via coupling reactions (e.g., Suzuki-Miyaura for aryl groups) to minimize side reactions .
  • Yield Monitoring : Employ TLC or HPLC at intermediate steps to isolate high-purity intermediates, improving final product yield .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, furan-thiophene coupling patterns) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C17_{17}H15_{15}N3_3O3_3S) with <2 ppm mass error .
  • HPLC-PDA : Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers identify potential biological targets and mechanisms of action for this compound?

  • Methodology :

  • Target Prediction : Use computational tools (e.g., SwissTargetPrediction, PubChem BioAssay) to prioritize kinases or GPCRs based on structural analogs with furan-oxazole pharmacophores .
  • In Vitro Screening : Conduct enzyme inhibition assays (e.g., COX-2, EGFR) at 10 µM concentrations, followed by dose-response curves for IC50_{50} determination .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cell lines to map affected signaling pathways (e.g., MAPK/ERK) .

Q. What computational approaches are suitable for predicting the compound’s binding affinity and pharmacokinetic properties?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., ATP-binding pockets), validating with MD simulations .
  • ADMET Profiling : Predict logP (lipophilicity), CYP450 inhibition, and BBB permeability via QSAR models in tools like ADMETLab 2.0 .

Q. How should researchers address contradictory bioactivity data observed across different assay systems?

  • Methodology :

  • Assay Validation : Replicate experiments in orthogonal assays (e.g., cell-free vs. cell-based) to rule out false positives .
  • Solubility Optimization : Use DMSO/cosolvent systems to ensure compound solubility >50 µM, avoiding aggregation artifacts .
  • Metabolite Screening : Perform LC-MS to identify active metabolites that may explain divergent results .

Q. What strategies are effective for designing analogs to establish structure-activity relationships (SAR)?

  • Methodology :

  • Scaffold Modification : Replace cyclopropyl with other alkyl groups (e.g., methyl, isopropyl) or vary the furan-thiophene linker .
  • Bioisosteric Replacement : Substitute the oxazole ring with 1,2,4-oxadiazole or thiazole to assess impact on target binding .
  • 3D-QSAR Modeling : Generate CoMFA/CoMSIA models to correlate substituent electronic properties with activity trends .

Methodological Challenges and Solutions

Q. How can purification challenges due to the compound’s hydrophobicity be mitigated?

  • Methodology :

  • Flash Chromatography : Use gradient elution (hexane/ethyl acetate to dichloromethane/methanol) on silica gel columns .
  • Recrystallization : Optimize solvent pairs (e.g., DMSO/water) to improve crystal formation and purity .

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